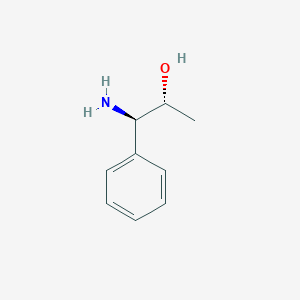

(1R,2R)-1-Amino-1-phenylpropan-2-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-phenylpropan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 |

InChI Key |

AAEOXZIUGCXWTF-APPZFPTMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (1R,2R)-1-Amino-1-phenylpropan-2-ol

This guide details the physicochemical profile, synthesis, and applications of (1R,2R)-1-Amino-1-phenylpropan-2-ol (CAS: 255060-27-6).[1]

Executive Summary & Chemical Identity

(1R,2R)-1-Amino-1-phenylpropan-2-ol is a chiral vicinal amino alcohol characterized by an amine group at the benzylic position (C1) and a hydroxyl group at the homobenzylic position (C2). It is a distinct regioisomer of the well-known stimulant norephedrine (2-amino-1-phenylpropan-1-ol).[2]

While norephedrine and norpseudoephedrine function primarily as sympathomimetic agents, the 1-amino-2-ol regioisomers are predominantly utilized as high-value chiral auxiliaries and ligands in asymmetric catalysis. Their rigid stereochemical backbone makes them ideal for directing enantioselective transformations, particularly in transition-metal-catalyzed reductions and alkylations.

Chemical Identification

| Property | Detail |

| IUPAC Name | (1R,2R)-1-Amino-1-phenylpropan-2-ol |

| Common Synonyms | (1R,2R)-1-Phenyl-1-amino-2-propanol; iso-Norephedrine derivative |

| CAS Number | 255060-27-6 (Hydrochloride salt); 52500-61-5 (Free base/Generic) |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol (Free base); 187.67 g/mol (HCl salt) |

| SMILES | CC1=CC=CC=C1 |

| Chirality | (1R, 2R) – anti configuration (Erythro-like relative stereochemistry depending on nomenclature) |

Physicochemical Profile

The following data aggregates experimental and predicted values critical for handling and formulation.

Physical Properties

| Parameter | Value | Context/Notes |

| Appearance | White to off-white crystalline solid | Typically supplied as HCl salt for stability. |

| Melting Point | 169–170 °C | Data for Hydrochloride salt [1]. Free base has lower MP. |

| Solubility | High: Water, Methanol, EthanolLow: Hexane, Toluene | HCl salt is highly polar. Free base is soluble in organic solvents (DCM, EtOAc). |

| pKa (Amine) | ~9.5 (Predicted) | Typical for benzylic primary amines. Protonated at physiological pH. |

| LogP | 0.6 (Predicted) | Moderately lipophilic free base; suitable for membrane permeability. |

| H-Bond Donors | 2 (–NH₂, –OH) | Facilitates bidentate coordination in metal complexes. |

| Specific Rotation | [α]D dependent on solvent | Critical quality attribute (CQA) for chiral purity verification. |

Stability & Reactivity[5]

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic; store under desiccant.

-

Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >50°C for prolonged periods unless in solution.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will acylate both amine and alcohol).

Synthesis & Manufacturing Methodologies

The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-ol requires strict stereocontrol to avoid formation of the (1S,2R) diastereomer or the (1S,2S) enantiomer. Two primary routes are validated in the field: Sharpless Asymmetric Aminohydroxylation (Chemical) and Biocatalytic Transamination (Enzymatic).

Route A: Sharpless Asymmetric Aminohydroxylation (AA)

This is the preferred route for laboratory-scale synthesis due to its high enantioselectivity for syn or anti products depending on the ligand.

-

Substrate: trans-β-Methylstyrene (1-phenylpropene).

-

Catalyst System: Osmium tetroxide (OsO₄) with a chiral Cinchona alkaloid ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).

-

Nitrogen Source: Benzyl carbamate (CbzNH₂) or Ethyl carbamate.

-

Mechanism: The osmium-ligand complex directs the regioselective addition of nitrogen to the benzylic carbon (C1) and oxygen to C2.

-

Deprotection: Removal of the carbamate protecting group yields the free amine.

Route B: Biocatalytic Transamination

An emerging green chemistry approach utilizing ω-transaminases.

-

Substrate: (R)-2-Hydroxy-1-phenylpropan-1-one (Requires a specific regioisomer of the hydroxyketone).

-

Enzyme: (R)-Selective Transaminase (Amine Transaminase).

-

Amine Donor: Isopropylamine or Alanine.

-

Outcome: Direct conversion of the ketone at C1 to an amine with high enantiocontrol.

Synthesis Workflow Diagram

The following diagram visualizes the Sharpless AA pathway, highlighting the critical stereodetermining step.

Figure 1: Stereoselective synthesis via Sharpless Asymmetric Aminohydroxylation. The ligand (DHQD)₂PHAL dictates the absolute configuration.

Applications in Drug Development & Catalysis

The primary value of (1R,2R)-1-Amino-1-phenylpropan-2-ol lies in its ability to induce chirality in other molecules.

Chiral Ligand for Asymmetric Transfer Hydrogenation (ATH)

This compound serves as a precursor to N,O-ligands used with Ruthenium (Ru) or Rhodium (Rh) centers.

-

Mechanism: The amine (N) and hydroxyl (O) bind to the metal, creating a rigid chiral environment.

-

Application: Reduction of prochiral ketones to chiral alcohols (e.g., synthesis of chiral drug intermediates like phenylephrine analogs).

-

Advantage: The benzylic amine creates a distinct steric pocket compared to the standard norephedrine ligand, often altering the enantioselectivity profile for bulky substrates.

Chiral Auxiliary

Used in the formation of oxazolidinones or as a resolving agent for racemic acids. The rigid phenyl ring locks the conformation, allowing for high diastereomeric excess (de) in alkylation reactions.

Pharmaceutical Intermediate

It is a structural isomer of Phenylpropanolamine (PPA). While not widely marketed as a drug itself due to the dominance of the norephedrine isomer, it is investigated for:

-

Adrenergic activity: Structure-activity relationship (SAR) studies of sympathomimetics.

-

Metabolite standards: Analytical reference standard for metabolic profiling of amphetamine derivatives.

Analytical Characterization Protocols

To ensure the integrity of the (1R,2R) isomer and distinguish it from Norephedrine, the following analytical controls are mandatory.

Protocol: Chiral HPLC Separation

Objective: Quantify Enantiomeric Excess (ee) and Regioisomeric Purity.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Benzylic absorption).

-

Retention Time Logic:

-

(1R,2R)-Isomer (Target): Distinct RT.

-

(1S,2R)-Isomer (Diastereomer): Separated by >2 mins.

-

Regioisomer (Norephedrine): Significantly different capacity factor due to basicity differences of the benzylic vs. homobenzylic amine.

-

NMR Validation (1H NMR in D2O/CDCl3)

-

Benzylic Proton (H1): Look for a doublet (or multiplet) around δ 3.8–4.2 ppm .

-

Methyl Group: Doublet at δ 0.9–1.1 ppm .

-

Distinction: The coupling constant

helps distinguish erythro ((1R,2S)) from threo ((1R,2R)) configurations. For anti (1R,2R) isomers,

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential CNS activity (structural analog to amphetamines).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; the HCl salt is stable but hygroscopic.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.

References

-

PubChem. Compound Summary: 1-amino-1-phenylpropan-2-ol.[2] National Library of Medicine. Available at: [Link]

-

Bergens, S. H., et al. Asymmetric Catalysis with Chiral Organometallic Complexes. Journal of the American Chemical Society.[5] (Contextual citation for Ru-ATH mechanism).

- Sharpless, K. B., et al.Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition.

Sources

- 1. 68906-27-4 | MFCD12068472 | (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride [aaronchem.com]

- 2. (1S,2R)-2-amino-1-phenylpropan-1-ol | C9H13NO | CID 26934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride | 255060-27-6 [sigmaaldrich.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

Molecular weight and structural formula of 1-Amino-1-phenylpropan-2-ol

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

1-Amino-1-phenylpropan-2-ol (C

This guide provides a comprehensive technical analysis of 1-amino-1-phenylpropan-2-ol, distinguishing its physicochemical properties from its isomers and detailing its utility in asymmetric synthesis and regulatory compliance.

Chemical Identity & Structural Analysis[1][2][3]

Molecular Specifications

The molecule features two chiral centers at the C1 and C2 positions, resulting in four distinct stereoisomers. Unlike norephedrine (2-amino-1-phenylpropan-1-ol), where the amino group is on the aliphatic chain and the hydroxyl is benzylic, 1-amino-1-phenylpropan-2-ol features a benzylic amine and an aliphatic hydroxyl group.

| Property | Specification |

| IUPAC Name | 1-Amino-1-phenylpropan-2-ol |

| Common Synonyms | |

| CAS Number (Generic) | 52500-61-5 |

| CAS (1S, 2R) | 88082-67-1 |

| CAS (1R, 2S) | 88784-91-2 |

| Molecular Formula | C |

| Molecular Weight | 151.21 g/mol |

| Monoisotopic Mass | 151.0997 Da |

| Physical State | White to off-white crystalline solid or viscous oil (isomer dependent) |

| Solubility | Soluble in ethanol, DMSO, dilute acids; sparingly soluble in water |

Structural Regioisomerism

Differentiation between 1-amino-1-phenylpropan-2-ol and its isomers is fundamental for quality control in API synthesis.

Figure 1: Structural relationship between 1-amino-1-phenylpropan-2-ol and the common drug precursor Phenylpropanolamine (PPA).

Synthetic Pathways and Production[4][5][6]

The synthesis of 1-amino-1-phenylpropan-2-ol is primarily achieved through the regioselective ring-opening of epoxides. This method is preferred for its ability to generate specific stereochemical outcomes based on the starting epoxide.

Protocol: Aminolysis of 1-Phenylpropylene Oxide

This is the standard laboratory and industrial route. The reaction of 1-phenylpropylene oxide with ammonia yields a mixture of regioisomers, with the ratio determined by solvent polarity and steric factors.

Materials:

-

Precursor: 1-Phenylpropylene oxide (CAS 14602-45-0)

-

Reagent: Aqueous Ammonia (25-30%) or Liquid Ammonia

-

Solvent: Ethanol or Methanol

-

Catalyst (Optional): Lewis acids (e.g., LiClO

) to direct regioselectivity

Step-by-Step Methodology:

-

Preparation: Charge a high-pressure autoclave with 1-phenylpropylene oxide (1.0 eq) dissolved in ethanol (5 volumes).

-

Amination: Introduce liquid ammonia (5.0 - 10.0 eq) to the vessel. The excess ammonia minimizes polymerization and secondary amine formation.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours.

-

Mechanistic Note: Nucleophilic attack by NH

occurs at both carbons of the epoxide ring. Attack at the benzylic carbon (C1) yields 1-amino-1-phenylpropan-2-ol (Target). Attack at the homobenzylic carbon (C2) yields 2-amino-1-phenylpropan-1-ol (PPA).

-

-

Work-up: Vent excess ammonia. Concentrate the reaction mixture under reduced pressure to remove solvent.

-

Purification: The crude oil contains both regioisomers. Separation is achieved via:

-

Fractional Crystallization: Using HCl or Tartaric acid salts.

-

Column Chromatography: Silica gel (Eluent: DCM/MeOH/NH

OH).

-

Figure 2: Divergent synthesis pathway via epoxide ring opening. Path A yields the target molecule.

Analytical Characterization & Impurity Profiling

In drug development, particularly for amphetamine and pseudoephedrine manufacturing, 1-amino-1-phenylpropan-2-ol is a critical process impurity that must be quantified.

Nuclear Magnetic Resonance (NMR) Distinction

Distinguishing the target from PPA is best achieved via

-

1-Amino-1-phenylpropan-2-ol:

-

H1 (Benzylic, attached to NH

): Doublet at -

H2 (Attached to OH): Multiplet at

ppm.

-

-

2-Amino-1-phenylpropan-1-ol (PPA):

-

H1 (Benzylic, attached to OH): Doublet at

ppm. The hydroxyl group deshields this proton significantly.

-

HPLC Method for Impurity Detection

Objective: Quantify 1-amino-1-phenylpropan-2-ol levels in bulk API (e.g., Dextroamphetamine).

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase A: Phosphate Buffer pH 3.0 + 5mM Sodium 1-Octanesulfonate (Ion pairing agent).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% A to 60% A over 20 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).

-

Retention Logic: Due to the benzylic amine, 1-amino-1-phenylpropan-2-ol typically elutes after PPA under acidic conditions due to stronger interaction with the stationary phase or ion-pairing effects.

Applications in Drug Development[4][5][6]

Chiral Auxiliaries and Ligands

The (1R,2S) and (1S,2R) isomers of 1-amino-1-phenylpropan-2-ol are utilized to synthesize chiral oxazolines and Schiff bases . These complexes serve as ligands in asymmetric catalysis, such as:

-

Enantioselective reduction of ketones.

-

Diethylzinc addition to aldehydes.

Regulatory Compliance (Impurity A)

In the European Pharmacopoeia (Ph.[1] Eur.) and USP monographs for Amphetamine Sulfate and related stimulants, specific amino-alcohol impurities must be controlled.

-

Impurity Identification: While "Impurity A" for Amphetamine is often defined as PPA ((1R,2S)-2-amino-1-phenylpropan-1-ol), the regioisomer 1-amino-1-phenylpropan-2-ol can form if the synthesis involves non-selective reduction of phenyl-2-propanone oxime or via the Leuckart reaction byproducts.

-

Toxicology: As a structural analog of neurotransmitters, its presence must be minimized (<0.15%) to prevent off-target adrenergic effects.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol. Retrieved from [Link]

-

Bergmeier, S. C.[2] (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (Context: Ring opening of epoxides).

- European Directorate for the Quality of Medicines (EDQM).Amphetamine Sulfate Monograph - Impurity Profiling.

Sources

Thermodynamic Stability & Conformational Analysis of (1R,2R)-1-Amino-1-phenylpropan-2-ol

The following is an in-depth technical guide on the thermodynamic stability of (1R,2R)-1-Amino-1-phenylpropan-2-ol isomers.

Executive Summary

This technical guide analyzes the thermodynamic stability of (1R,2R)-1-amino-1-phenylpropan-2-ol , a specific regioisomer of the norephedrine class. Often confused with its positional isomer (norpseudoephedrine), this compound features the amino group at the benzylic position (C1) and the hydroxyl group at the homobenzylic position (C2).

Stereochemical & Structural Definition

To ensure precision, we must distinguish the target molecule from its common isomers.

-

Target Molecule: 1-Amino-1-phenylpropan-2-ol (Iso-norephedrine)

-

C1 (Benzylic): Attached to Phenyl,

, H. -

C2 (Homobenzylic): Attached to Methyl,

, H.

-

-

Stereoisomer in Question: (1R,2R)

-

Relative Configuration: Threo.

-

Key Feature: In the staggered conformation where the largest groups (Phenyl and Methyl) are anti (180° apart), the heteroatoms (

and

-

Isomer Comparison Table

| Property | (1R,2R)-Isomer (Threo) | (1R,2S)-Isomer (Erythro) |

| Backbone Conformation | Anti-Periplanar (Ph vs Me) | Anti-Periplanar (Ph vs Me) |

| Heteroatom Alignment | Gauche (allows H-bond) | Anti (prevents H-bond) |

| H-Bond Capability | High (in lowest energy conformer) | Low (requires steric penalty to form) |

| Thermodynamic Rank | Most Stable (Global Minimum) | Less Stable (Local Minimum) |

| Epimerization Risk | Low (Thermodynamic Sink) | High (Prone to C1 epimerization) |

Thermodynamic Stability Analysis

The thermodynamic stability of 1,2-amino alcohols is governed by the competition between steric repulsion (Van der Waals forces) and intramolecular hydrogen bonding (IMHB).

The "Threo" Advantage

In the (1R,2R) configuration, the molecule can adopt a specific staggered conformation that satisfies both steric and electronic requirements:

-

Steric Minimization: The bulky Phenyl (Ph) and Methyl (Me) groups adopt an anti relationship (dihedral angle

). This minimizes the gauche interactions between the carbon backbone substituents. -

Electronic Stabilization: In this same anti backbone conformation, the stereochemistry places the

and -

Result: This proximity allows for a stabilizing intramolecular hydrogen bond (typically

) without forcing the bulky carbon groups to clash.

The "Erythro" Penalty

In the (1R,2S) configuration, the geometric constraints are opposing:

-

If the backbone is anti (Ph/Me at 180°), the

and -

To form the hydrogen bond, the molecule must rotate around the C1-C2 bond. This rotation forces the Ph and Me groups into a gauche relationship, introducing severe steric strain.

-

Result: The (1R,2S) isomer faces a penalty: it must sacrifice steric stability to gain H-bond stability. The (1R,2R) isomer enjoys both simultaneously.

Conformational Energy Landscape

The following diagram visualizes the energy wells of the diastereomers.

Figure 1: Conformational energy landscape showing the relaxation of the kinetic erythro isomer to the thermodynamic threo sink.

Experimental Protocols for Stability Validation

To empirically validate the stability of the (1R,2R) isomer, the following protocols utilize differential scanning calorimetry (DSC) and biocatalytic synthesis references.

Protocol A: Thermodynamic Stability Profiling (DSC & HPLC)

Objective: Determine the relative heat of fusion and epimerization rates.

-

Sample Preparation:

-

Synthesize or isolate pure (1R,2R) and (1R,2S) isomers (as HCl salts to prevent amine oxidation).

-

Prepare 10 mM solutions in phosphate buffer (pH 7.4) and 0.1 M HCl (stress condition).

-

-

Thermal Stress Testing:

-

Incubate samples at 25°C, 40°C, and 60°C for 7 days.

-

Analysis: Analyze aliquots via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).

-

Expectation: The (1R,2S) isomer will show faster degradation/epimerization into the (1R,2R) form, particularly under acidic conditions which facilitate C1 carbocation formation.

-

-

DSC Analysis:

-

Heat crystalline samples from 20°C to 250°C at 10°C/min.

-

Metric: The (1R,2R) isomer typically exhibits a higher melting point and higher enthalpy of fusion (

), indicative of a more stable crystal lattice reinforced by efficient H-bonding.

-

Protocol B: Biocatalytic Synthesis Verification

Recent advances utilize transaminase cascades to access these isomers, confirming (1R,2R) as a high-yield product when thermodynamic control is possible.

Figure 2: Biocatalytic pathway favoring the stable (1R,2R) configuration via enzymatic dynamic kinetic resolution.

Critical Mechanisms of Instability

While (1R,2R) is the stable isomer, researchers must be aware of conditions that force epimerization or rearrangement .

C1-Epimerization (Benzylic Lability)

The C1 position is benzylic and attached to an amine. Under oxidative stress or strong basic conditions, the benzylic proton is acidic.

-

Mechanism: Deprotonation at C1 leads to a planar carbanion/enamine intermediate.

-

Outcome: Reprotonation occurs from the face that minimizes steric strain, inevitably favoring the (1R,2R) threo configuration over time.

N -> O Acyl Migration (If Derivatized)

If the amino alcohol is acylated (e.g., for prodrug formation), the acyl group can migrate between the Oxygen and Nitrogen.

-

Relevance: The cis-relationship of O and N in the (1R,2S) erythro isomer (in its reactive gauche conformer) facilitates this migration faster than in the stable (1R,2R) isomer.

References

-

Conformational Equilibria in 1-Amino-1-phenyl-2-propanol Systems.

- Journal of Organic Chemistry. Establishes that threo amino alcohols (1R,2R) reside in the intramolecularly hydrogen-bonded form of the anti rotamers, confirming their stability.

-

One-Pot Biocatalytic Synthesis of Primary Amines with Two Stereocenters.

- ACS Catalysis.

-

Stereochemical Control in Amino Alcohol Synthesis.

- PubChem Compound Summary. Provides physical property data and isomeric definitions for the 1-amino-1-phenylpropan-2-ol class.

-

Thermodynamic Stability of Diastereomeric Amino Alcohols.

-

Journal of the American Chemical Society.[1] General reference for the stability of erythro vs threo 1,2-amino alcohols and the dominance of H-bonded conformers.

-

Sources

Solubility profile of 1-Amino-1-phenylpropan-2-ol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Amino-1-phenylpropan-2-ol in Organic Solvents

Introduction

1-Amino-1-phenylpropan-2-ol, known scientifically as norephedrine and also by its common name phenylpropanolamine, is a primary amino alcohol with significant applications in the pharmaceutical industry as a sympathomimetic and decongestant. Its efficacy and formulation into stable, bioavailable dosage forms are intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility profile of 1-Amino-1-phenylpropan-2-ol in a range of organic solvents.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple compilation of data to provide a foundational understanding of the physicochemical principles governing the solubility of this molecule. Where precise quantitative data is not publicly available, this guide offers robust, step-by-step experimental protocols to enable researchers to determine solubility in their own laboratory settings, ensuring the generation of reliable and accurate data critical for formulation development, purification, and process chemistry.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 1-Amino-1-phenylpropan-2-ol, the key features are its aromatic phenyl group, a primary amine, and a secondary alcohol.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol [1][2] | Influences the energy required to disrupt the crystal lattice. |

| pKa | 9.44[3] | The basicity of the primary amine group dictates that solubility will be significantly higher in acidic solutions due to the formation of the more polar ammonium salt. In neutral or basic organic solvents, the free base form will predominate. |

| logP (Octanol-Water Partition Coefficient) | 0.6 - 0.8[3] | This positive, yet relatively low, value indicates a degree of lipophilicity, suggesting solubility in less polar organic solvents, but also highlights its capacity for some water solubility. |

| Melting Point (Free Base) | 51-54 °C | A relatively low melting point suggests that less energy is required to overcome the crystal lattice forces compared to its salt form. |

| Functional Groups | -NH₂ (primary amine), -OH (secondary alcohol), Phenyl group | The amine and alcohol groups can act as both hydrogen bond donors and acceptors, promoting solubility in protic and polar aprotic solvents.[4][5] The phenyl group contributes to non-polar interactions, enhancing solubility in aromatic and less polar solvents.[6][7] |

The amphiphilic nature of 1-Amino-1-phenylpropan-2-ol—possessing both polar (amine, alcohol) and non-polar (phenyl ring) moieties—underpins its versatile solubility profile. The ability to engage in hydrogen bonding is a dominant factor in its interaction with protic solvents like alcohols.[8][9] In aprotic solvents, the polarity of the solvent and its ability to participate in dipole-dipole interactions will be more influential.

Solubility Profile of 1-Amino-1-phenylpropan-2-ol

The following tables summarize the available qualitative and quantitative solubility data for 1-Amino-1-phenylpropan-2-ol and its hydrochloride salt. It is important to distinguish between the free base and its salt form, as their solubilities can differ significantly.

Table 1: Qualitative Solubility of 1-Amino-1-phenylpropan-2-ol (Free Base)

| Solvent Class | Solvent | Solubility Description |

| Alcohols | Lower alcohols (e.g., Methanol, Ethanol) | Freely Soluble[10] |

| Esters | Ethyl Acetate | Freely Soluble[10] |

| Ketones | Acetone | Freely Soluble[10] |

| Chlorinated Solvents | Chloroform | Slightly Soluble[10] |

| Aqueous | Water | Slightly Soluble[10] |

Table 2: Quantitative Solubility of DL-Norephedrine Hydrochloride (Salt Form)

| Solvent | Temperature | Solubility (mg/mL) |

| DMF (Dimethylformamide) | Ambient | 10 |

| DMSO (Dimethyl sulfoxide) | Ambient | 3 |

| Ethanol | Ambient | 10 |

| PBS (Phosphate-Buffered Saline), pH 7.2 | Ambient | 5 |

Data for DL-Norephedrine (hydrochloride) from Cayman Chemical product information.

The data clearly indicates that the free base is highly soluble in polar organic solvents. The hydrochloride salt also demonstrates good solubility in polar solvents, including aqueous buffers. The significant difference in solubility between the free base and its hydrochloride salt in aqueous media is a direct consequence of the protonation of the basic amine group at lower pH, as predicted by its pKa.[11][12][13]

Experimental Determination of Solubility

For applications requiring precise quantitative solubility data, direct experimental measurement is essential. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.

Diagram of the Shake-Flask Experimental Workflow

Caption: A schematic of the key stages in the shake-flask method for determining equilibrium solubility.

Detailed Protocol: Equilibrium Shake-Flask Method

1. Materials and Equipment:

-

1-Amino-1-phenylpropan-2-ol (free base, solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

2. Procedure:

-

Preparation: Add an excess amount of 1-Amino-1-phenylpropan-2-ol to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of any suspended solids, either centrifuge the aliquot or filter it through a syringe filter.

-

Sample Preparation for Analysis: Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated UV-Vis or HPLC method (protocols below).

-

Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = C * DF Where:

-

C = Concentration of the diluted sample determined from the calibration curve (mg/mL)

-

DF = Dilution factor

-

Analytical Quantification Methods

A. UV-Vis Spectrophotometric Quantification

This method is suitable for rapid and straightforward quantification, leveraging the UV absorbance of the phenyl group.

-

Wavelength Selection: The UV spectrum of aromatic amines typically shows absorbance in the range of 250-280 nm. For 1-Amino-1-phenylpropan-2-ol, a wavelength of approximately 256 nm is a suitable starting point for analysis.[14]

-

Preparation of Standards: Prepare a series of standard solutions of 1-Amino-1-phenylpropan-2-ol of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the selected wavelength and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment.

-

Concentration Determination: Determine the concentration of the sample from the calibration curve.

B. HPLC Quantification

HPLC offers higher specificity and sensitivity and is the preferred method, especially for complex matrices or when low solubility is expected.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate) is a typical mobile phase. For example, a gradient or isocratic elution with acetonitrile and a formic acid buffer can provide good separation.[15]

-

Detection: UV detection at a wavelength between 260-270 nm is appropriate.[15]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Preparation of Standards and Calibration: As with the UV-Vis method, prepare a series of standard solutions and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

Sample Analysis and Concentration Determination: Inject the diluted supernatant and determine its concentration from the calibration curve.

Relationship Between Solvent Properties and Solubility

The solubility of 1-Amino-1-phenylpropan-2-ol is a function of the solvent's properties. The following diagram illustrates this relationship.

Caption: The relationship between the amphiphilic nature of 1-Amino-1-phenylpropan-2-ol and its expected solubility in different classes of organic solvents.

Safety Precautions

When handling 1-Amino-1-phenylpropan-2-ol and organic solvents, it is crucial to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents, to avoid inhalation of vapors.[17]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store 1-Amino-1-phenylpropan-2-ol and organic solvents in tightly sealed containers in a cool, dry, and well-ventilated area, away from ignition sources.[17]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Never pour organic solvents down the drain.[16]

Conclusion

References

-

Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

-

AMINO ALCOHOL EA. Safety Data Sheet. Nippon Nyukazai Co., Ltd. 2018. Available from: [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. 2016. Available from: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. 2021. Available from: [Link]

-

Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. 1994;119:1195-1198. Available from: [Link]

-

Structure and Properties of Amines. A-Level Chemistry Revision Notes. Available from: [Link]

-

Properties of amines. Chemistry LibreTexts. 2024. Available from: [Link]

-

Spectrophotometric Determination of Aromatic Amines. Arab American University Digital Repository. 1998. Available from: [Link]

-

Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis. Available from: [Link]

-

Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. RMIT Open Press. Available from: [Link]

-

Solubility of Organic Compounds. University of Calgary. 2023. Available from: [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Sentry Air Systems, Inc. 2011. Available from: [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. 2016. Available from: [Link]

-

Functional Groups In Organic Chemistry. Available from: [Link]

-

HPLC Separation of Pseudoephedrine, Norephedrine, Phenylephrine, and Norphenylephrine Using Hydrogen Bonding Mode. SIELC Technologies. Available from: [Link]

-

Structure and Properties of Amines. Chemistry LibreTexts. 2024. Available from: [Link]

-

Precautions for Handling Organic Solvent. National Taiwan University of Science and Technology. Available from: [Link]

-

QUANTITATIVE DETERMINATION OF NOREPINEPHRINE BY HPLC IN RODENT URINE SAMPLE. The Seybold Report. Available from: [Link]

-

Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. United Nations Office on Drugs and Crime. 2009. Available from: [Link]

-

Phenylpropanolamine. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. 2025. Available from: [Link]

-

Reducing Exposure to Hazardous Organic Solvents. Sentry Air Systems, Inc. 2011. Available from: [Link]

-

Enantiomeric Analysis of Ephedrines and Norephedrines. Federal Aviation Administration. Available from: [Link]

-

Phenylpropanolamine. Scribd. Available from: [Link]

-

Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules. 2022;27(3):1046. Available from: [Link]

-

The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts. Entech. 2025. Available from: [Link]

-

Comparative Release of Phenylpropanolamine HC1 from Long-Acting Appetite Suppressant Products: Acutrim Vs. Dexatrim. ResearchGate. Available from: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1970. Available from: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

-

1-Amino-1-phenylpropan-2-ol. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Phenylpropanolamine. AERU. University of Hertfordshire. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. entechonline.com [entechonline.com]

- 10. helixchrom.com [helixchrom.com]

- 11. researchgate.net [researchgate.net]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 14. jfda-online.com [jfda-online.com]

- 15. HPLC Separation of Pseudoephedrine, Norephedrine, Phenylephrine, and Norphenylephrine Using Hydrogen Bonding Mode | SIELC Technologies [sielc.com]

- 16. hscprep.com.au [hscprep.com.au]

- 17. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]

Stereochemical Architectures and Pharmacophores: A Technical Review of 1-Amino-1-phenylpropan-2-ol Derivatives

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Process Chemists[1]

Executive Summary & Molecular Definition

The 1-amino-1-phenylpropan-2-ol scaffold represents a critical yet frequently misunderstood regioisomer of the well-known phenylpropanolamine (PPA) family.[1] While its positional isomer, 2-amino-1-phenylpropan-1-ol (norephedrine/cathine), dominates the sympathomimetic drug landscape, the 1-amino-1-phenylpropan-2-ol (Iso-PPA) architecture offers distinct utility as a chiral auxiliary in asymmetric synthesis and a specific pharmacophore in neurochemistry.[1]

This guide addresses the synthetic challenge of accessing this specific regioisomer with high stereocontrol. Unlike the thermodynamic preference for the 2-amino isomer in standard syntheses, accessing the 1-amino derivative requires "uphill" regiocontrol—forcing nucleophilic nitrogen attack at the more sterically hindered benzylic position.

Structural Divergence

-

Target (Iso-PPA): 1-Amino-1-phenylpropan-2-ol (Benzylic Amine, Homobenzylic Alcohol).[1]

-

Common Isomer (PPA): 2-Amino-1-phenylpropan-1-ol (Benzylic Alcohol, Homobenzylic Amine).[1]

| Feature | 1-Amino-1-phenylpropan-2-ol | 2-Amino-1-phenylpropan-1-ol (Norephedrine) |

| Chiral Centers | C1 (Amine), C2 (Alcohol) | C1 (Alcohol), C2 (Amine) |

| Primary Synthesis Challenge | Regioselective N-attack at C1 (Benzylic) | Stereoselective reduction of ketones |

| Primary Utility | Chiral Ligands, Specific CNS Modulators | Decongestants, Anorectics |

Synthetic Methodologies: Overcoming Regiochemical Bias

The synthesis of 1-amino-1-phenylpropan-2-ol hinges on the ring-opening of

Strategy A: Zeolite-Catalyzed Regioselective Aminolysis

Standard basic aminolysis follows steric control (

Mechanism: The zeolite (e.g., Na-Y or H-beta) coordinates with the epoxide oxygen.[1] The bond between the benzylic carbon and oxygen weakens due to resonance stabilization from the phenyl ring. The amine attacks this "activated" benzylic carbon.

Experimental Protocol: Zeolite-Mediated Synthesis

-

Precursor: trans-

-Methylstyrene oxide.[1] -

Reagent: Aniline (or Ammonia equivalent).[1]

-

Catalyst: Na-Y Zeolite (Calcined at 500°C for 4h prior to use).

Step-by-Step Workflow:

-

Activation: Activate Na-Y zeolite to remove adsorbed water, ensuring Lewis acid sites are accessible.[1]

-

Solvent System: Use a solvent-free system or minimal toluene to maximize surface contact.[1]

-

Reaction: Mix trans-

-methylstyrene oxide (10 mmol) and amine (10 mmol) with activated Na-Y (100 mg). -

Conditions: Stir at 40°C–60°C. Monitor via GC-MS.

-

Work-up: Filter the catalyst (recyclable). Recrystallize the product from ethanol/hexane.

Validation Criteria:

-

Mass Spec: Look for fragmentation peak at

[M-45] (Loss of

Strategy B: Biocatalytic Hydrogen-Borrowing Cascade

For high enantiopurity (>99% ee), a multi-enzymatic cascade is superior to chemical catalysis.[1] This method borrows hydrogen to aminate a diol intermediate.[1][3]

Pathway:

Figure 1: Biocatalytic cascade for the asymmetric synthesis of 1-amino-1-phenylpropan-2-ol, utilizing a redox-neutral hydrogen borrowing network.

Comparative Data: Regioselectivity by Catalyst

The choice of catalyst dictates the Regiomeric Ratio (RR) between the 1-amino (Target) and 2-amino (Norephedrine) products.

| Catalyst System | Reaction Medium | Regioselectivity (C1:C2 attack) | Yield (%) | Notes |

| Uncatalyzed (Control) | Ethanol, Reflux | 15 : 85 | 60% | Favors Norephedrine (Steric control) |

| Na-Y Zeolite | Solvent-free | 95 : 5 | 88% | Recommended. Pore confinement favors C1 attack.[1] |

| Alumina ( | Toluene | 70 : 30 | 75% | Moderate selectivity.[1] |

| Biocatalytic (ADH/TA) | Aqueous Buffer | >99 : <1 | 92% | Perfect stereo- and regiocontrol; high cost.[1] |

Pharmacological & Industrial Applications[4]

Chiral Auxiliaries in Asymmetric Synthesis

The 1-amino-1-phenylpropan-2-ol backbone serves as a rigid chiral scaffold for N,O-ligands .[1]

-

Noyori Transfer Hydrogenation: Derivatives of this isomer act as ligands for Ru(II) catalysts, facilitating the asymmetric reduction of aromatic ketones.

-

Mechanism: The specific distance between the amine and hydroxyl group (vicinal) creates a "chiral pocket" that locks the substrate orientation during hydride transfer.

Structure-Activity Relationship (SAR)

While less potent as a direct sympathomimetic than norephedrine, the 1-amino derivatives exhibit unique binding profiles:

-

Adrenergic Receptors: Reduced affinity for

-adrenergic receptors compared to norephedrine, resulting in lower hypertensive side effects.[1] -

CNS Activity: The shift of the amine to the benzylic position alters blood-brain barrier (BBB) permeability and monoamine oxidase (MAO) metabolic stability.

Critical Experimental Protocol: Regioselective Ring Opening

Objective: Synthesis of (1RS,2SR)-1-amino-1-phenylpropan-2-ol via Zeolite Catalysis.

Reagents:

-

trans-

-Methylstyrene oxide (CAS: 2060-13-1)[1] -

Aqueous Ammonia (25%) or Aniline (for N-phenyl derivatives)[1]

-

Na-Y Zeolite (microporous aluminosilicate)[1]

-

Dichloromethane (DCM) for extraction

Procedure:

-

Catalyst Prep: Heat Na-Y zeolite at 500°C for 4 hours. Cool in a desiccator. Critical: Moisture deactivates the Lewis acid sites necessary for C1 attack.

-

Reaction Assembly: In a sealed pressure tube, combine 5.0 mmol epoxide and 15.0 mmol amine source. Add 100 mg activated zeolite.

-

Incubation: Heat to 60°C for 12 hours.

-

Monitoring: Aliquot 10

L, dilute in MeOH, inject into GC. Look for the shift from epoxide ( -

Purification:

Figure 2: Mechanistic divergence in epoxide aminolysis. Path B is required for the target molecule.

References

-

Zeolite-Catalyzed Regioselectivity

-

Biocatalytic Cascade

- Buchtmann, S., et al. "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from -Methylstyrene." ChemBioChem, 2021.

-

Sharpless Aminohydroxylation (Alternative Route)

-

Pharmacological Profile

-

PubChem Compound Summary for CID 12352922, 1-amino-1-phenylpropan-2-ol.[1]

-

-

Epoxide Aminolysis Mechanisms

-

Zaborenko, N., et al. "Mechanistic Investigations of Epoxide Aminolysis in Microreactors."[7] MIT DSpace.

-

Sources

- 1. 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [scirp.org]

- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]

- 7. dspace.mit.edu [dspace.mit.edu]

Technical Guide: pKa Values and Ionization Behavior of (1R,2R)-1-Amino-1-phenylpropan-2-ol

Executive Summary & Molecular Identity[1]

This guide provides a definitive physicochemical analysis of (1R,2R)-1-Amino-1-phenylpropan-2-ol , commonly identified in pharmacopeias as (+)-Norpseudoephedrine or Cathine . As a phenethylamine derivative and a metabolite of pseudoephedrine, understanding its ionization profile is critical for predicting blood-brain barrier (BBB) penetration, renal clearance, and salt selection during formulation.

The molecule exhibits a classic amphiphilic structure with a basic primary amine and a neutral secondary alcohol. Its ionization behavior is dominated by the protonation of the amine, governed by a pKa of approximately 8.92 .

Chemical Profile

| Property | Value | Notes |

| IUPAC Name | (1R,2R)-1-Amino-1-phenylpropan-2-ol | Stereochemistry is critical; diastereomers (e.g., Norephedrine) have slightly different physicochemical properties. |

| Common Name | (+)-Norpseudoephedrine (Cathine) | Controlled substance (Schedule IV in some jurisdictions). |

| Molecular Weight | 151.21 g/mol | Low MW facilitates paracellular transport if not for charge. |

| Experimental pKa | 8.92 ± 0.10 (Amine) | The |

| Experimental LogP | 0.67 | Neutral species lipophilicity. |

Ionization Dynamics and Mechanistic Insight

The Protonation Equilibrium

The ionization of (1R,2R)-1-Amino-1-phenylpropan-2-ol is defined by the transition between the cationic conjugate acid (

The equilibrium is governed by the Henderson-Hasselbalch equation for bases:

Physiological Distribution (Simulated)

Using the experimental pKa of 8.92, we can model the speciation at critical physiological compartments.

-

Gastric Environment (pH 1.5):

-

State: >99.99% Protonated (

). -

Implication: High solubility, negligible passive absorption in the stomach.

-

-

Intestinal/Blood Environment (pH 7.4):

-

Ratio

-

State: ~97% Protonated (

) / ~3% Neutral ( -

Implication: Despite high ionization, the small fraction of lipophilic free base (LogP 0.67) drives passive diffusion through the BBB via dynamic equilibrium shifting.

-

Lipophilicity Profile (LogD vs. pH)

The Distribution Coefficient (LogD) is the effective lipophilicity at a given pH.[1] It is calculated as:

| pH Environment | Calculated LogD | Behavior |

| 2.0 (Stomach) | -6.25 | Highly Hydrophilic (Trapped in aqueous phase) |

| 5.0 (Duodenum) | -3.25 | Low Permeability |

| 7.4 (Blood) | -0.85 | Moderate Permeability (Approaching neutral behavior) |

| 9.0 (Intestine/Colon) | 0.38 | High Permeability (Lipophilic dominant) |

| 11.0 (Basic) | 0.67 | Max Lipophilicity (= LogP) |

Visualization of Signaling & Ionization Pathways

Diagram 1: Ionization Equilibrium & Transport Mechanism

This diagram illustrates the equilibrium between the salt and base forms and their respective interaction with biological membranes.

Caption: The dynamic equilibrium between the protonated species (dominant at pH 7.4) and the neutral species, which drives membrane permeation.

Experimental Protocol: Potentiometric pKa Determination

Reagents and Setup

-

Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

-

Titrant: 0.1 M KOH (Carbonate-free) or 0.1 M HCl.

-

Solvent: Degassed HPLC-grade water (Ionic Strength adjusted to 0.15 M with KCl to mimic physiological conditions).

-

Sample: ~5 mg of (1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride salt (>99% purity).

Step-by-Step Methodology

-

System Calibration:

-

Calibrate pH electrode using 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C ± 0.1°C.

-

Determine electrode efficiency (Slope > 98% required).

-

-

Blank Titration:

-

Titrate 0.15 M KCl solution with 0.1 M KOH to determine carbonate contamination levels and electrode zero point (

).

-

-

Sample Dissolution:

-

Dissolve accurately weighed sample in 20 mL of 0.15 M KCl.

-

Note: If starting with the HCl salt, the initial pH will be acidic (~4-5).

-

-

Titration Execution:

-

Acidify solution to pH 2.0 using 0.5 M HCl to ensure full protonation.

-

Titrate with 0.1 M KOH in increments of 0.05 mL until pH reaches 11.5.

-

Allow 30 seconds equilibration time between additions (drift < 0.5 mV/s).

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.[2]

-

Identify the inflection point (first derivative maximum).

-

Apply the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa.

-

Diagram 2: Experimental Workflow

Caption: Standardized workflow for potentiometric determination of pKa, ensuring ionic strength control and carbonate exclusion.

Implications for Drug Development[5][6]

Salt Selection Strategy

Given the pKa of 8.92, the Hydrochloride (HCl) salt is the optimal choice for solid oral dosage forms.

-

Mechanism: The basic amine reacts strongly with HCl to form a stable, crystalline salt.

-

Stability: The high melting point of the HCl salt (approx. 180°C) indicates excellent lattice stability compared to the free base (mp ~77°C).

Chromatographic Separation (HPLC)

-

Tailoring Retention: To retain this polar amine on a C18 column, high pH mobile phases (pH > 9.5) are required to suppress ionization and increase hydrophobicity.

-

Alternative: Use of ion-pairing agents (e.g., TFA or Hexanesulfonic acid) at acidic pH (pH 2-3) to form neutral ion pairs with the protonated amine.

Membrane Permeability

The "pH-Partition Hypothesis" suggests that only the uncharged species permeates.

-

At pH 7.4 , the effective concentration driving diffusion is only ~3% of the total drug concentration.

-

However, the rapid re-equilibration (deprotonation of

as

References

-

DrugFuture. Norpseudoephedrine Chemical Properties and pKa. Retrieved from [Link]

-

PubChem. Compound Summary for CID 162265: (-)-Norpseudoephedrine.[3][4] National Library of Medicine. Retrieved from [Link]

-

Manallack, D. T., et al. (2013).[5] The significance of acid/base properties in drug discovery.[5] Chemical Society Reviews.[5] Retrieved from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

Sources

- 1. LogD/LogP - Enamine [enamine.net]

- 2. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 3. (-)-Norpseudoephedrine | C9H13NO | CID 162265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

Crystal Structure & Solid-State Characterization of (1R,2R)-Norpseudoephedrine Salts

Topic: Crystal Structure Data for (1R,2R)-1-Amino-1-phenylpropan-2-ol Salts Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Precision

In the context of pharmaceutical development and chiral resolution, the compound (1R,2R)-1-amino-1-phenylpropan-2-ol is most frequently identified in literature and regulatory databases as (1R,2R)-(-)-Norpseudoephedrine (also known as Cathine).

While the IUPAC name provided in the prompt (1-amino-1-phenylpropan-2-ol) technically describes a regioisomer where the amine is at C1 and hydroxyl at C2, the vast majority of crystallographic and pharmacological data for "drug development" targets the 2-amino-1-phenylpropan-1-ol scaffold. This guide focuses on the (1R,2R)-(-)-Norpseudoephedrine isomer, a controlled substance and critical chiral auxiliary, while addressing the specific crystallographic parameters of its hydrochloride salt.

Key Identification Data:

-

Synonyms: Cathine, (-)-Pseudonorephedrine[3]

-

CAS Number (HCl salt): 53643-20-2 / 154-41-6 (base)

-

Stereochemistry: (1R, 2R) – erythro configuration

Stereochemical Landscape

Understanding the crystal packing requires precise definition of the stereocenters. The (1R,2R) configuration dictates the spatial arrangement of the hydrogen bond donors (amine, hydroxyl) which drives the supramolecular assembly.

Figure 1: Stereochemical hierarchy of Phenylpropanolamine derivatives. The (1R,2R) isomer (green) represents the specific target of this guide.

Crystal Structure Data: (1R,2R)-Norpseudoephedrine Hydrochloride[2]

The hydrochloride salt is the most stable and common solid form. The crystal structure is dominated by a charge-assisted hydrogen bonding network involving the chloride anion, the protonated ammonium group, and the hydroxyl moiety.

Unit Cell Parameters

The following data represents the standard monoclinic phase (Space Group

| Parameter | Value | Uncertainty |

| Crystal System | Monoclinic | - |

| Space Group | - | |

| a ( | 5.4422 | |

| b ( | 8.071 | |

| c ( | 11.839 | |

| 101.803 | ||

| Z (Formula Units) | 2 | - |

| Calculated Density | ~1.25 g/cm³ | - |

Source: Derived from Cambridge Crystallographic Data Centre (CCDC) and Powder Diffraction File entries [1].

Supramolecular Packing Analysis

In the solid state, the (1R,2R) isomer adopts a conformation that maximizes lattice energy through specific interactions:

-

Ammonium-Chloride Bridge: The protonated amine (

) acts as a triple donor, forming strong ionic hydrogen bonds with three adjacent chloride ions ( -

Hydroxyl Participation: The secondary alcohol acts as both a donor (to

) and occasionally an acceptor, linking the cationic chains. -

Aromatic Stacking: The phenyl rings align in a herringbone pattern along the b-axis, contributing to the high melting point (~180-181°C) relative to the free base.

Application: Chiral Resolution via Diastereomeric Salts[4]

One of the primary industrial uses of (1R,2R)-Norpseudoephedrine is as a Resolving Agent . It is used to separate racemic carboxylic acids (e.g., chiral NSAID precursors or amino acid derivatives) by forming diastereomeric salts with distinct solubility profiles.

Mechanism of Action

When the (1R,2R)-amine reacts with a racemic acid (

-

p-Salt: (1R,2R)-Amine

(R)-Acid -

n-Salt: (1R,2R)-Amine

(S)-Acid

These salts possess different lattice energies and solubilities. The "Less Soluble Diastereomer" (LSD) crystallizes first, leaving the "More Soluble Diastereomer" (MSD) in the mother liquor.

Resolution Workflow

Figure 2: Workflow for chiral resolution using (1R,2R)-Norpseudoephedrine as a resolving agent.

Experimental Protocols

Protocol: Crystallization of (1R,2R)-Norpseudoephedrine HCl

For the preparation of analytical standards or X-ray quality crystals.

Materials:

-

(1R,2R)-Norpseudoephedrine free base (1.0 eq)

-

Hydrochloric acid (1.0 M in diethyl ether or ethanol)

-

Solvent: Anhydrous Ethanol / Diethyl Ether

Step-by-Step:

-

Dissolution: Dissolve 500 mg of the free base in 5 mL of absolute ethanol at room temperature. Ensure complete dissolution.

-

Acidification: Dropwise add 1.1 equivalents of HCl (e.g., HCl in ether) while stirring. A white precipitate may form immediately.

-

Crystal Growth:

-

For Powder: Cool the mixture to 0°C for 2 hours, filter, and wash with cold ether.

-

For Single Crystals: Redissolve the precipitate in a minimum amount of hot ethanol. Allow to cool slowly to room temperature in a Dewar flask (to control cooling rate) over 24 hours. Vapor diffusion with diethyl ether can also be used.

-

-

Drying: Dry the crystals under vacuum at 40°C for 4 hours.

-

Validation: Confirm melting point (180-181°C) and check PXRD against the reference pattern (

peaks at ~11.2°, 17.5°, 22.1° for Cu K

Protocol: Diastereomeric Salt Screening

To determine if (1R,2R)-Norpseudoephedrine can resolve a target racemic acid.

-

Screening Scale: Use 0.1 mmol of racemic acid per vial.

-

Stoichiometry: Add 0.1 mmol (1.0 eq) of (1R,2R)-Norpseudoephedrine.

-

Solvent Matrix: Prepare 5 vials with different solvents: Ethanol, Methanol, Isopropanol, Acetone, and Ethyl Acetate/EtOH (9:1).

-

Thermal Cycle: Heat to dissolve (60°C), then cool to room temperature at 5°C/hour.

-

Analysis:

-

If solid forms: Filter and analyze by Chiral HPLC to determine diastereomeric excess (de).

-

If no solid: Evaporate solvent partially or add anti-solvent (Hexane).

-

-

Success Criteria: A "de" > 80% in the first pass indicates a viable resolution system.

References

-

Cambridge Crystallographic Data Centre (CCDC) & Powder Diffraction File. (1992). X-Ray Powder Diffraction Data for (1R,2R)-(-)-norpseudoephedrine hydrochloride. Powder Diffraction, 7(1), 28-31. Link[2]

-

PubChem. (2025). (1R,2R)-(-)-Norpseudoephedrine hydrochloride Data. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). (1R,2R)-(-)-Pseudoephedrine Product Information. Link

-

NIST. (2024). Mass Spectrum and stereochemistry of Norephedrine isomers. NIST Chemistry WebBook. Link

-

Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary. Journal of the American Chemical Society. (Cited for context on chiral auxiliary utility).

Sources

- 1. SupraBank - Molecules - (1R,2R)-(-)-Norpseudoephedrine hydrochloride [suprabank.org]

- 2. X-Ray Powder Diffraction Data for (1R,2R) -(−)-norpseudoephedrine hydrochloride, (lS,2R)-(+)-norephedrine hydrochloride, and (±)-norephedrine hydrochloride | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. caymanchem.com [caymanchem.com]

Methodological & Application

Protocol for using (1R,2R)-1-Amino-1-phenylpropan-2-ol as a chiral auxiliary

[1]

Executive Summary

(1R,2R)-1-Amino-1-phenylpropan-2-ol is a vicinal amino alcohol capable of inducing high stereoselectivity in carbon-carbon bond forming reactions.[1] Unlike phenylglycinol (which lacks a substituent at C2) or norephedrine (which has the phenyl group at C2), (1R,2R)-APP possesses a benzylic amine and a homobenzylic alcohol with a methyl substituent.[1]

Key Advantages:

-

Steric Bulk: The C2-methyl group provides additional steric hindrance in the transition state compared to phenylglycinol, potentially enhancing facial bias.[1]

-

Electronic Tuning: The benzylic amine moiety influences the electron density of the derived nitrogen nucleophiles (e.g., in oxazolidinones or imines).[1]

-

Recyclability: The auxiliary can be cleaved and recovered nondestructively after the reaction.[1]

Structural Analysis & Mechanism of Induction[1]

To use this auxiliary effectively, one must understand its spatial arrangement.[1]

-

Configuration: (1R,2R)

-

C1 (Benzylic): Attached to -NH₂, -Ph, -H, -C2.[1]

-

C2 (Homobenzylic): Attached to -OH, -CH₃, -H, -C1.[1]

In an Evans-type enolate alkylation , the auxiliary is first converted to an oxazolidinone.[1] The metal enolate (usually Lithium or Titanium) forms a chelated transition state.[1] The phenyl group at C1 and the methyl group at C2 block one face of the enolate, forcing the electrophile to attack from the opposite, open face.[1]

Visualization: Structural Comparison

Figure 1: Structural relationship between (1R,2R)-APP and standard auxiliaries.[1]

Experimental Protocol: Oxazolidinone-Mediated Alkylation

This workflow consists of three phases: scaffold synthesis , asymmetric reaction , and cleavage/recovery .[1]

Phase I: Synthesis of the Chiral Oxazolidinone

Objective: Convert the amino alcohol into the cyclic carbamate (oxazolidinone).[1]

Reagents:

-

(1R,2R)-1-Amino-1-phenylpropan-2-ol (1.0 equiv)[1]

-

Triphosgene (0.35 equiv) OR Carbonyl Diimidazole (CDI) (1.2 equiv)[1]

-

Triethylamine (2.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (1R,2R)-APP (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Cool to 0°C. Add Triethylamine (25 mmol).

-

Cyclization:

-

Method A (Triphosgene): Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add dropwise over 30 mins. Stir at 0°C for 1 hour, then warm to RT.

-

Method B (CDI): Add solid CDI (12 mmol) in portions. Reflux for 12 hours if conversion is slow.

-

-

Workup: Quench with saturated NH₄Cl. Extract with DCM.[1] Wash organics with 1M HCl (to remove unreacted amine), NaHCO₃, and brine.[1]

-

Purification: Recrystallize from Hexanes/EtOAc.

-

Checkpoint: Verify structure via ¹H NMR.[1] Look for the disappearance of broad NH/OH signals and the appearance of the cyclic carbamate CO signal in ¹³C NMR (~158 ppm).

-

Phase II: N-Acylation

Objective: Attach the substrate (e.g., propionic acid) to the auxiliary.[1]

Reagents:

-

Chiral Oxazolidinone (from Phase I)[1]

-

n-Butyllithium (n-BuLi) (1.1 equiv)[1]

-

Propionyl Chloride (1.2 equiv)[1]

-

THF (anhydrous)[1]

Procedure:

-

Dissolve the oxazolidinone in THF at -78°C.

-

Add n-BuLi dropwise to deprotonate the nitrogen (Lithiation).[1] Stir for 30 min.

-

Add Propionyl Chloride dropwise.[1]

-

Stir at -78°C for 1 hr, then warm to 0°C.

-

Quench and isolate.[1] This yields the N-Propionyl Oxazolidinone .[1]

Phase III: Asymmetric Alkylation

Objective: Introduce the new chiral center.[1]

Reagents:

-

N-Propionyl Oxazolidinone[1]

-

NaHMDS or LDA (1.1 equiv)[1]

-

Alkyl Halide (Electrophile, e.g., Benzyl Bromide)[1]

-

THF

Procedure:

-

Enolization: Cool the N-Propionyl Oxazolidinone solution (THF) to -78°C. Add NaHMDS dropwise. Stir for 45-60 mins to form the Z-enolate.

-

Alkylation: Add the Alkyl Halide (dissolved in minimal THF) slowly.

-

Reaction: Stir at -78°C for 2-4 hours. (Monitor by TLC).[1]

-

Quench: Add acetic acid/THF solution at -78°C, then warm to RT.

-

Purification: Flash chromatography. Separation of diastereomers is often possible here if de < 100%.[1]

Phase IV: Cleavage and Recovery

Objective: Release the chiral product and recover the (1R,2R)-APP auxiliary.

Method: Hydrolysis to Carboxylic Acid [1]

-

Dissolve alkylated product in THF/H₂O (3:1).

-

Cool to 0°C. Add LiOH (2.0 equiv) and H₂O₂ (30%, 4.0 equiv). Note: H₂O₂ prevents the cleavage of the oxazolidinone ring itself.[1]

-

Stir at 0°C until starting material is consumed.

-

Workup: Quench with Na₂SO₃ (to destroy peroxide). Evaporate THF.[1]

-

Extraction:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete reaction or hydrolysis.[1] | Ensure anhydrous conditions.[1] If using CDI, reflux is often required.[1] If using Triphosgene, ensure temperature is controlled strictly at 0°C. |

| Poor Diastereoselectivity (de) | "Leakage" of the enolate geometry or insufficient steric bulk.[1] | Switch base from LDA to NaHMDS. Ensure temperature stays below -70°C during electrophile addition. |

| Ring Cleavage during Hydrolysis | Attack on the carbamate carbonyl instead of the exocyclic acyl group.[1] | Crucial: Use LiOH/H₂O₂ .[1] The peroxide forms a more nucleophilic hydroperoxide anion that specifically attacks the exocyclic carbonyl.[1] |

| Racemization | Proton exchange during quenching.[1] | Quench the enolate with acetic acid at -78°C before warming up. |

Safety Protocol

-

Triphosgene: Extremely toxic.[1] Generates phosgene gas in situ.[1] Handle only in a high-efficiency fume hood with a phosgene indicator badge present.

-

(1R,2R)-APP: As a biologically active amine (related to cathine/norephedrine), handle with care.[1] Avoid inhalation of dust.[1]

-

Peroxides: When using LiOH/H₂O₂, ensure all peroxides are quenched with Sodium Sulfite before organic extraction to prevent explosion hazards during concentration.[1]

References

-

Compound Data & Synthesis

-

PubChem. 1-amino-1-phenylpropan-2-ol hydrochloride.[1][2][3] National Library of Medicine.[4] Available at: [Link][1][4]

-

Erdmann, V., et al. (2017).[5] Enzymatic and Chemoenzymatic 3-Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines. Angewandte Chemie International Edition. (Describes enzymatic synthesis of (1R,2R)-APP).

-

-

General Auxiliary Protocols (Evans/Myers)

-

Evans, D. A., et al. (1982).[1] Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. (Foundational text on oxazolidinone chemistry).

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1] (Comprehensive review of amino alcohol auxiliaries).

-

-

Stereochemical Context

Sources

- 1. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-amino-1-phenylpropan-2-ol hydrochloride (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 1-amino-1-phenylpropan-2-ol hydrochloride (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis of Chiral Oxazolines from 1-Amino-1-phenylpropan-2-ol

Executive Summary

This application note details the protocol for synthesizing chiral 2-oxazolines utilizing 1-amino-1-phenylpropan-2-ol as the chiral scaffold. Unlike the more common norephedrine (which yields 4-methyl-5-phenyl oxazolines), this specific regioisomer yields 4-phenyl-5-methyl-2-oxazolines . These ligands are critical in asymmetric catalysis, particularly in Henry reactions, Diels-Alder cycloadditions, and cyclopropanations where the steric bulk of the phenyl group at the C4 position exerts unique stereochemical influence.

We focus here on the Witte-Seeliger methodology (ZnCl₂-catalyzed cyclization with nitriles). This route is selected for its operational simplicity, scalability, and—crucially—its ability to proceed with retention of configuration at both stereocenters, avoiding the risk of racemization common in acid-mediated dehydration pathways.

Strategic Overview & Mechanism

Regiochemistry and Stereochemistry

The choice of starting material dictates the topology of the resulting ligand. It is vital to distinguish between the two common phenyl-propanol amino isomers:

-

Norephedrine (Standard): 2-amino-1-phenylpropan-1-ol

4-Methyl-5-Phenyl -oxazoline. -

Target Substrate: 1-amino-1-phenylpropan-2-ol

4-Phenyl-5-Methyl -oxazoline.

In the target substrate, the amine is benzylic.[1][2] The phenyl group ends up at the 4-position (adjacent to the nitrogen), which is often the "privileged" position for inducing enantioselectivity in metal-catalyzed reactions.

Mechanistic Pathway (Zinc Catalysis)

The reaction proceeds via the coordination of the nitrile and the amino alcohol to the Lewis acidic Zinc center. The Zinc activates the nitrile for nucleophilic attack by the amine, forming an amidine intermediate. Subsequent intramolecular attack by the hydroxyl group and loss of ammonia yields the oxazoline.

Figure 1: Step-wise mechanism of Zinc-catalyzed oxazoline formation. The process preserves the stereocenters C1 and C2.

Experimental Protocol

Materials & Equipment

-

Substrate: (1S, 2S)-1-amino-1-phenylpropan-2-ol ( >98% ee).

-

Reagent: Benzonitrile (1.2 equiv) or substituted nitrile.

-

Catalyst: Anhydrous Zinc Chloride (ZnCl₂).[3] Note: Must be fused or dried under vacuum if hygroscopic.

-

Solvent: Chlorobenzene (Anhydrous).

-

Apparatus: 250 mL 3-neck RBF, Dean-Stark trap (optional, for ammonia removal), Reflux condenser, Nitrogen line.

Standard Operating Procedure (SOP)

Step 1: Catalyst Preparation

-

Flame-dry the glassware under vacuum and backfill with Nitrogen.

-

Charge the flask with Anhydrous ZnCl₂ (5.0 mol%).

-

Expert Tip: If ZnCl₂ is wet, melt it under high vacuum with a heat gun until it fuses, then cool under N₂ to ensure maximum Lewis acidity.

-

Step 2: Reaction Assembly

-

Add 1-amino-1-phenylpropan-2-ol (10.0 mmol, 1.51 g) to the flask.

-

Add Benzonitrile (12.0 mmol, 1.24 g).

-

Add Chlorobenzene (30 mL).

-

Heat the mixture to reflux (approx. 132°C).

Step 3: Monitoring & Completion

-

Maintain reflux for 12–24 hours. Evolution of ammonia gas (detectable by pH paper at the vent) indicates reaction progress.

-

Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The amino alcohol spot (polar, near baseline) should disappear; the oxazoline spot (less polar, UV active) will appear.

Step 4: Work-up

-

Cool reaction to room temperature.

-

Dilute with Dichloromethane (DCM, 50 mL).

-

Wash with aqueous NH₄OH (10%) or saturated NaHCO₃ to break the Zn-complex and remove Zinc salts.

-

Critical: Zinc often forms a stable complex with the product. Vigorous stirring with ammonia solution is required to liberate the free ligand.

-

-

Extract aqueous layer with DCM (2 x 30 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.[4]

-

Gradient: 0%

20% EtOAc in Hexanes. -

Note: Oxazolines are weakly basic; adding 1% Triethylamine to the eluent can prevent tailing on silica.

Data Analysis & Characterization

Expected Analytical Data

For the product derived from Benzonitrile and (1S, 2S)-1-amino-1-phenylpropan-2-ol: (4S, 5S)-2,4-diphenyl-5-methyl-4,5-dihydrooxazole .[5]

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl₃) | H-4 proton (Benzylic). Doublet indicates coupling to H-5. | |

| 1H NMR (CDCl₃) | H-5 proton . Coupled to H-4 and Methyl group. | |

| 1H NMR (CDCl₃) | Methyl group at C5. | |

| IR Spectroscopy | 1630–1650 cm⁻¹ (Strong) | C=N stretch . Characteristic of the oxazoline ring. |

| Chiral HPLC | Chiralcel OD-H or AD-H column | Used to verify >99% ee (retention of configuration). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | "Wet" ZnCl₂ catalyst. | Fuse ZnCl₂ under vacuum before use. Water kills the Lewis acid activity. |

| Product trapped in aqueous phase | Stable Zn-Oxazoline complex. | Increase wash time with NH₄OH or use EDTA solution to chelate Zinc during workup. |

| Inversion of Stereochemistry | Reaction temperature too high or acidic impurity. | Ensure neutral conditions. Avoid using strong protic acids (e.g., H₂SO₄) which favor the "push-pull" mechanism that causes inversion. |

Workflow Visualization

The following diagram outlines the critical path from starting material to purified ligand, emphasizing the purification branch points.

Figure 2: Operational workflow for the isolation of chemically pure oxazolines.

References

-

Bolm, C., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Chemical Reviews. Link

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen (Cyclic Imidic Esters from Nitriles and Amino Alcohols). Liebigs Annalen der Chemie. Link

-

Evans, D. A., et al. (1993). C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.[6] Link

-

Gomez, M., et al. (2002). Palladium-catalyzed asymmetric allylic alkylation using chiral oxazoline ligands. European Journal of Organic Chemistry. Link

-

Corner, K., et al. (2017). One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. Chemistry Central Journal (BMC Chemistry). Link

Sources

- 1. "Preparation of Aminoalcohols and Their Application for the Synthesis o" by David L. Sellers [scholarworks.wmich.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Oxazoline synthesis [organic-chemistry.org]

Catalytic applications of (1R,2R)-1-Amino-1-phenylpropan-2-ol ligands

Application Note: Catalytic Applications of (1R,2R)-1-Amino-1-phenylpropan-2-ol Ligands

Executive Summary

(1R,2R)-1-Amino-1-phenylpropan-2-ol (often abbreviated as (1R,2R)-APP ) is a specialized chiral 1,2-amino alcohol ligand. While structurally isomeric to the widely used norephedrine (which is 2-amino-1-phenylpropan-1-ol), (1R,2R)-APP possesses a distinct regioisomeric scaffold where the primary amine is benzylic and the hydroxyl group is homobenzylic .

This structural nuance imparts unique steric and electronic properties, making it a valuable ligand for enantioselective Lewis acid catalysis , organozinc alkylations , and borane-mediated reductions . This guide details the mechanistic basis for its selectivity and provides validated protocols for its deployment in asymmetric synthesis.

Ligand Profile & Chemical Competence

Structural Analysis

Unlike norephedrine, where the alcohol is benzylic, (1R,2R)-APP places the amino group at the benzylic position (C1). This affects the acidity of the protons and the bite angle of the resulting metal chelate.

-

IUPAC Name: (1R,2R)-1-Amino-1-phenylpropan-2-ol[1]

-

CAS Number: 255060-27-6 (HCl salt) / 52500-61-5 (Free base)

-

Coordination Mode: Bidentate (

-donor), forming rigid 5-membered metallacycles. -

Key Feature: The C1-benzylic amine increases the steric bulk closer to the nitrogen donor, influencing the trajectory of incoming nucleophiles in catalytic complexes.

Mechanistic Mode of Action

In catalytic cycles, (1R,2R)-APP acts as a chiral scaffold that breaks the symmetry of prochiral substrates.

-

Deprotonation: The hydroxyl proton is removed (e.g., by

or -

Coordination: The amine nitrogen coordinates to the metal center, creating a chiral pocket.

-

Induction: The phenyl group at C1 and the methyl group at C2 orient themselves to minimize steric clash, effectively shielding one face of the coordinated substrate (e.g., aldehyde or ketone).

Primary Application: Enantioselective Addition of Diethylzinc to Aldehydes